molecular formula C11H20BrNO3 B13509085 tert-butyl N-[(3R)-1-bromo-2-oxohexan-3-yl]carbamate

tert-butyl N-[(3R)-1-bromo-2-oxohexan-3-yl]carbamate

Cat. No.: B13509085
M. Wt: 294.19 g/mol
InChI Key: GMZJDVXXELYUIS-MRVPVSSYSA-N
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Description

Chemical Structure and Properties
tert-butyl N-[(3R)-1-bromo-2-oxohexan-3-yl]carbamate is a chiral carbamate derivative characterized by a hexan-3-yl backbone with a bromine atom at position 1, a ketone group at position 2, and a tert-butyl carbamate group at position 2. The (3R) stereochemistry is critical for its interactions in asymmetric synthesis and pharmaceutical applications.

  • Molecular Formula: C₁₁H₂₀BrNO₃
  • Molecular Weight: 294.19 g/mol
  • CAS Number: 2639375-38-3
  • Physical Properties:
    • Boiling Point: 360.6 ± 22.0 °C (predicted)
    • Density: 1.261 ± 0.06 g/cm³ (predicted)
    • pKa: 10.97 ± 0.46 (predicted)

The bromine atom and ketone group render this compound reactive in nucleophilic substitution and carbonyl-based reactions, making it a valuable intermediate in medicinal chemistry.

Properties

Molecular Formula

C11H20BrNO3

Molecular Weight

294.19 g/mol

IUPAC Name

tert-butyl N-[(3R)-1-bromo-2-oxohexan-3-yl]carbamate

InChI

InChI=1S/C11H20BrNO3/c1-5-6-8(9(14)7-12)13-10(15)16-11(2,3)4/h8H,5-7H2,1-4H3,(H,13,15)/t8-/m1/s1

InChI Key

GMZJDVXXELYUIS-MRVPVSSYSA-N

Isomeric SMILES

CCC[C@H](C(=O)CBr)NC(=O)OC(C)(C)C

Canonical SMILES

CCCC(C(=O)CBr)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3R)-1-bromo-2-oxohexan-3-yl]carbamate can be achieved through a multi-step reaction process. One common method involves the reaction of tert-butyl carbamate with a suitable brominated precursor under controlled conditions. For instance, the reaction of cyclobutylmethylamine with tert-butyl chloroformate and bromine in the presence of a base can yield the desired compound.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions and other advanced techniques may be employed to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[(3R)-1-bromo-2-oxohexan-3-yl]carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions may involve the use of bases or catalysts to facilitate the reaction.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted carbamates, while oxidation or reduction reactions can lead to the formation of different oxidized or reduced derivatives .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[(3R)-1-bromo-2-oxohexan-3-yl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of various functionalized compounds .

Biology and Medicine: In biology and medicine, this compound is explored for its potential as a pharmaceutical intermediate. It can be used in the development of novel drugs and therapeutic agents due to its unique chemical structure .

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl N-[(3R)-1-bromo-2-oxohexan-3-yl]carbamate involves its interaction with specific molecular targets. The compound can disrupt cell function and signal transduction pathways, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of tert-butyl N-[(3R)-1-bromo-2-oxohexan-3-yl]carbamate, highlighting differences in substituents, stereochemistry, and properties:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Differences Predicted Boiling Point (°C) Source
This compound (Target) 2639375-38-3 C₁₁H₂₀BrNO₃ 294.19 Reference compound 360.6 ± 22.0
tert-butyl N-[(3R)-1-bromo-5-methyl-2-oxohexan-3-yl]carbamate 121142-30-1 C₁₂H₂₂BrNO₃ 308.22 Additional methyl group at position 5 N/A
tert-butyl N-[(3R)-1-chloro-4-methyl-2-oxopentan-3-yl]carbamate N/A C₁₁H₁₉ClNO₃ ~260.7 Chlorine substituent; shorter chain (pentan) N/A
tert-butyl N-[(3S)-1-bromo-2-oxohexan-3-yl]carbamate 2353785-64-3 C₁₁H₂₀BrNO₃ 294.19 (3S) stereoisomer N/A
tert-butyl N-(3-bromo-2-methoxypropyl)carbamate N/A C₉H₁₈BrNO₃ 268.15 Methoxy group at position 2; propyl backbone N/A

Key Comparative Analysis

Substituent Effects: Bromine vs. Chlorine: Bromine’s higher leaving-group ability (compared to chlorine) enhances reactivity in SN2 reactions. For example, the target compound undergoes nucleophilic substitution faster than its chloro analog .

Backbone Modifications: Chain Length: The pentan-3-yl analog (C₁₁H₁₉ClNO₃) has a shorter carbon chain, which may alter solubility and crystallization behavior . Ketone vs. Methoxy: The ketone group in the target compound enables enolate formation, whereas the methoxy group in the propyl analog (C₉H₁₈BrNO₃) introduces electron-donating effects, altering electronic properties .

Stereochemistry :

  • The (3S) stereoisomer (CAS 2353785-64-3) exhibits distinct crystallographic packing and biological activity, as seen in chiral resolution studies .

Ring vs. Linear Structures :

  • Piperidine/pyrrolidine-based carbamates (e.g., tert-butyl N-[(3S)-3-methylpyrrolidin-3-yl]carbamate) exhibit conformational rigidity, influencing their binding to biological targets compared to the flexible hexan backbone of the target compound .

Biological Activity

tert-butyl N-[(3R)-1-bromo-2-oxohexan-3-yl]carbamate is a synthetic compound belonging to the carbamate class, characterized by its unique structural features including a tert-butyl group and a brominated oxohexane moiety. This compound has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and organic synthesis.

The molecular formula of this compound is C12H22BrN2O4C_{12}H_{22}BrN_{2}O_{4}, with a molecular weight of approximately 294.23 g/mol. The presence of the bromine atom enhances its reactivity, making it suitable for various nucleophilic substitution reactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The mechanism involves:

  • Covalent Bond Formation : The bromine atom and carbonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity.
  • Substitution Reactions : The compound can undergo nucleophilic substitutions, allowing it to interact with biological molecules such as enzymes or receptors, potentially influencing metabolic pathways.

Biological Activity and Applications

Research suggests that this compound may exhibit various biological activities, including:

  • Enzyme Inhibition : Preliminary studies indicate that compounds with similar structures can inhibit key enzymes involved in metabolic processes.
  • Antimicrobial Properties : Compounds in the carbamate class have shown potential antimicrobial activity, which may extend to this compound.
  • Pharmaceutical Intermediates : Due to its reactivity, it serves as an intermediate in synthesizing other biologically active compounds .

Table 1: Comparative Biological Activities of Related Compounds

Compound NameBiological ActivityReference
tert-butyl N-(1-bromo-pentanoic acid) carbamateEnzyme inhibition
tert-butyl N-(4-bromobutyl) carbamateAntimicrobial activity
tert-butyl N-(3R)-1-bromo-pentanoic acid carbamateAnti-inflammatory effects

Research indicates that modifications in the structure, such as the presence of halogens or functional groups like ketones, can significantly influence the biological activity of carbamates.

Q & A

Q. Basic/Methodological

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm stereochemistry (e.g., δ 1.4 ppm for tert-butyl protons) and bromine position (δ 4.2–4.5 ppm for CH-Br) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C11_{11}H18_{18}BrNO3_3, expected [M+H]+^+ = 292.05) .
  • HPLC : Chiral columns (e.g., Chiralpak IA) assess enantiopurity (>98% ee) .

What are the stability considerations for this compound under varying pH and storage conditions?

Q. Basic/Experimental Design

  • Hydrolytic Stability : The carbamate group is prone to cleavage under strong acids (pH <2) or bases (pH >10), necessitating neutral buffers for biological assays .
  • Storage : Refrigerated (2–8°C) in anhydrous solvents (e.g., DCM) under inert gas (N2_2) prevents decomposition .
  • Light Sensitivity : Bromine may cause photodegradation; store in amber vials .

How can enantioselective synthesis be achieved for this chiral carbamate?

Q. Advanced/Mechanistic

  • Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) with palladium catalysts during bromination to control the (3R)-configuration .
  • Dynamic Kinetic Resolution : Enzymatic methods (e.g., lipases) resolve racemic mixtures during intermediate steps, achieving ee >95% .
  • Crystallization-Induced Diastereomer Transformation : Selective crystallization of diastereomeric salts (e.g., with L-tartaric acid) enhances enantiopurity .

What computational approaches predict this compound’s interactions with biological targets?

Q. Advanced/Data Analysis

  • Molecular Docking : Simulations using AutoDock Vina identify binding poses with enzymes (e.g., serine hydrolases) via hydrogen bonding with the carbamate carbonyl .
  • MD Simulations : Assess stability of ligand-target complexes (RMSD <2 Å over 100 ns trajectories) .
  • QSAR Models : Correlate substituent effects (e.g., bromine electronegativity) with inhibitory activity (IC50_{50} values) .

How do reaction conditions influence stereochemical by-products during synthesis?

Q. Advanced/Data Contradiction Analysis

  • Temperature Effects : Elevated temps (>40°C) during bromination increase racemization (ee drops from 92% to 75%) .
  • Solvent Polarity : Polar solvents (DMF) favor SN2 mechanisms, preserving configuration, while THF promotes SN1 pathways, leading to stereochemical scrambling .
  • Base Selection : Bulky bases (DBU) reduce side reactions compared to NaOH, which may hydrolyze the carbamate .

How can researchers resolve discrepancies in reported synthetic yields (50–85%)?

Q. Advanced/Data Contradiction Analysis

  • Purification Methods : Column chromatography (SiO2_2, hexane/EtOAc) recovers ~75% yield, while recrystallization (EtOH/H2_2O) improves purity but reduces yield to 50% .
  • Reagent Quality : Impurities in brominating agents (e.g., NBS) lower yields; HPLC-grade reagents improve consistency .
  • Scale Dependency : Microscale reactions (1 mmol) report higher yields (85%) vs. bulk synthesis (50% at 100 mmol) due to mixing inefficiencies .

How do purity variations affect biological activity interpretations?

Q. Advanced/Data Contradiction Analysis

  • Enzyme Assays : Impurities (e.g., de-brominated by-products) may falsely elevate inhibitory activity (e.g., IC50_{50} shifts from 10 µM to 25 µM) .
  • Cellular Uptake : Hydrophobic impurities (e.g., unreacted tert-butyl carbamate) alter membrane permeability, skewing IC50_{50} values in cell-based assays .
  • Mitigation : Use orthogonal purification (HPLC + recrystallization) and quantify impurities via 1H^1H-NMR integration .

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